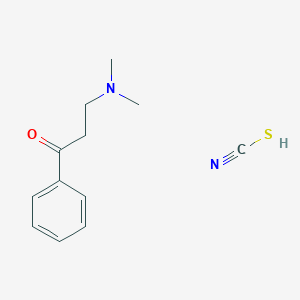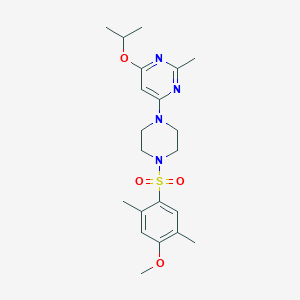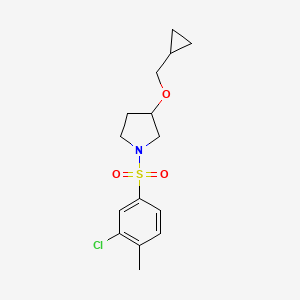
1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sulfonyl chloride intermediate: This involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with a suitable base.
Nucleophilic substitution: The sulfonyl chloride intermediate reacts with pyrrolidine under basic conditions to form the sulfonyl-pyrrolidine derivative.
Etherification: The final step involves the reaction of the sulfonyl-pyrrolidine derivative with cyclopropylmethanol under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications.
Comparación Con Compuestos Similares
- 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(cyclopropylmethoxy)piperidine
- 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(cyclopropylmethoxy)azetidine
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring (pyrrolidine vs. piperidine vs. azetidine).
- Chemical Properties: These structural differences can lead to variations in chemical reactivity and biological activity.
- Applications: While all these compounds may have similar applications, their efficacy and specificity can vary based on their structure.
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-3-(cyclopropylmethoxy)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-11-2-5-14(8-15(11)16)21(18,19)17-7-6-13(9-17)20-10-12-3-4-12/h2,5,8,12-13H,3-4,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOIINLSJIPXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OCC3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
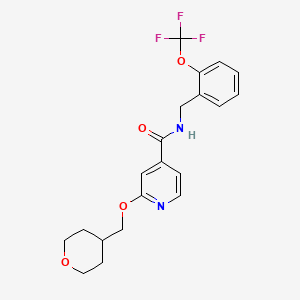
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2818386.png)
![N-(4-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2818387.png)
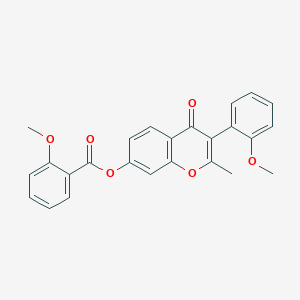
![N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2818393.png)
![N-(2,4-difluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2818394.png)
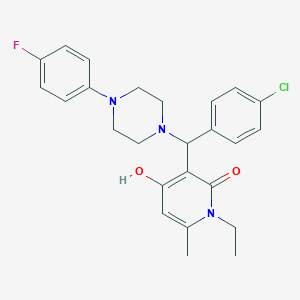
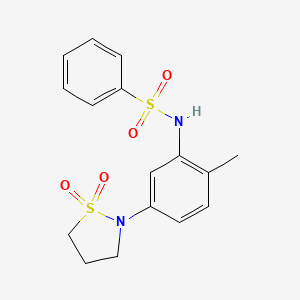
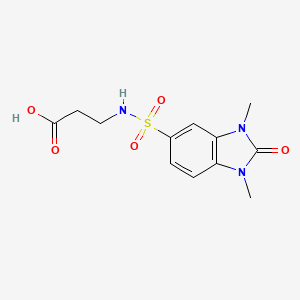
![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2818399.png)
![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2818402.png)
